BO3482

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

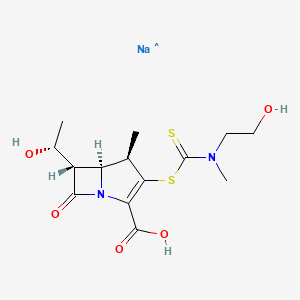

Molecular Formula |

C14H20N2NaO5S2 |

|---|---|

Molecular Weight |

383.4 g/mol |

InChI |

InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21);/t6-,7-,8-,9-;/m1./s1 |

InChI Key |

KLFGPFPKKRXYBU-SHJDMIRESA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)[C@@H](C)O.[Na] |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

BO3482: A Technical Analysis of its Antimicrobial Mechanism of Action

DISCLAIMER: Initial investigations based on the query for "BO3482 mechanism of action" in the context of oncology have revealed a discrepancy. All credible scientific and patent literature identifies this compound not as an anti-cancer agent, but as a dithiocarbamate carbapenem antibiotic with potent activity against methicillin-resistant staphylococci (MRS). This guide, therefore, provides an in-depth technical overview of the true mechanism of action of this compound as an antimicrobial agent, tailored to a scientific audience.

Executive Summary

This compound is a novel carbapenem antibiotic distinguished by its dithiocarbamate moiety. Its primary mechanism of action is the inhibition of bacterial penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. Notably, this compound demonstrates significant efficacy against methicillin-resistant staphylococci (MRS) by effectively targeting PBP 2', a protein that confers resistance to conventional β-lactam antibiotics. This document will elucidate the specific interactions of this compound with its molecular targets, present available quantitative data on its efficacy, and detail the experimental protocols used to ascertain its antimicrobial properties.

Molecular Mechanism of Action

This compound exerts its bactericidal effect by acylating the active site of penicillin-binding proteins. This covalent modification inactivates the enzymes, thereby halting the cross-linking of peptidoglycan chains. The consequence of this inhibition is the weakening of the bacterial cell wall, leading to cell lysis and death.

The key to this compound's efficacy against resistant strains lies in its affinity for PBP 2' in MRS and PBP 5 in Enterococcus faecium, both of which have low affinities for traditional β-lactam antibiotics[1]. The dithiocarbamate carbapenem structure of this compound allows for a more favorable interaction with the altered active sites of these resistant PBPs[1].

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

Quantitative Data Summary

The antimicrobial activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Antimicrobial Activity

| Organism | MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococci (MRS) | 6.25[1][2] |

| Imipenem (control) against MRS | >100[1] |

| Enterococcus faecium | Lower MIC90 than Imipenem[1] |

| Haemophilus influenzae | Lower MIC90 than Imipenem[1] |

| Proteus mirabilis | Lower MIC90 than Imipenem[1] |

| Clostridium difficile | Lower MIC90 than Imipenem[1] |

Affinity for Penicillin-Binding Proteins

| PBP Target | 50% Inhibitory Concentration (IC50) (µg/mL) |

| PBP 2' of MRS | 3.8[1] |

| PBP 5 of E. faecium | 20[1] |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's efficacy.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.

Methodology:

-

Bacterial strains are cultured overnight in appropriate broth media.

-

A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

In Vivo Efficacy in a Murine Thigh Infection Model

Objective: To assess the therapeutic efficacy of this compound in a live animal model of infection.

Methodology:

-

Immunosuppressed mice are used for the study.

-

An overnight culture of MRSA is washed and resuspended in a suitable broth.

-

A 0.1 mL suspension of the MRSA strain is injected into the right thigh of each mouse.

-

Two and six hours post-infection, mice are treated subcutaneously with this compound co-administered with cilastatin (to inhibit renal dehydropeptidase I), vancomycin, or imipenem-cilastatin as a control.

-

Four hours after the final treatment, the thigh muscles are excised and homogenized in a saline solution.

-

The homogenate is serially diluted and plated on agar to determine the number of viable bacterial colonies (CFU/g of tissue).

The workflow for this in vivo experiment is depicted below.

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action centered on the inhibition of bacterial penicillin-binding proteins. Its notable activity against methicillin-resistant staphylococci, attributed to its high affinity for PBP 2', positions it as a potential therapeutic option for challenging bacterial infections. The data presented herein, derived from in vitro and in vivo studies, provide a solid foundation for its continued investigation and development as an antibiotic. There is currently no scientific evidence to support a role for this compound in cancer therapy.

References

BO3482: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BO3482 is a novel dithiocarbamate carbapenem antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, summarizing its discovery, biological activity, and mechanism of action. Due to the limited public availability of a specific synthesis protocol, a general synthetic scheme for its chemical class is presented. This guide is intended to serve as a resource for researchers in the fields of antibiotic discovery and development.

Discovery and Background

This compound was developed by Banyu Pharmaceutical Co., Ltd. and first reported in 1997. It emerged from research efforts to identify new carbapenem antibiotics with efficacy against MRSA, a significant challenge in infectious disease therapy. This compound is a 1β-methylcarbapenem characterized by a dithiocarbamate substituent at the C-2 position, a structural feature crucial for its anti-MRSA activity.

Biological Activity

The biological activity of this compound has been evaluated both in vitro and in vivo, demonstrating its potential as an anti-MRSA agent.

In Vitro Activity

This compound exhibits potent inhibitory activity against clinical isolates of MRSA. The key quantitative data from in vitro studies are summarized in the table below.

| Parameter | Value | Organism(s) | Reference |

| MIC90 | 6.25 µg/mL | Methicillin-Resistant Staphylococci (MRS) | |

| IC50 for PBP2' | 3.8 µg/mL | Methicillin-Resistant Staphylococci (MRS) | |

| IC50 for PBP5 | 20 µg/mL | Enterococcus faecium |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50: Half-maximal inhibitory concentration. PBP: Penicillin-Binding Protein.

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in murine infection models. The following table summarizes the key findings from these studies.

| Infection Model | Treatment Regimen | Outcome | Reference |

| MRSA Septicemia | 4.80, 6.06, and 0.46 mg/kg (ED50 for 3 strains) | Comparable efficacy to vancomycin | [1] |

| MRSA Thigh Infection | 10, 20, or 40 mg/kg (with cilastatin) | Dose-dependent reduction in bacterial counts, more bactericidal than vancomycin | [1] |

ED50: 50% effective dose.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. However, based on its chemical class as a 2-(dithiocarbamate)-1-β-methylcarbapenem, a general synthetic approach can be outlined.

General Synthetic Scheme

The synthesis of dithiocarbamate carbapenems typically involves the reaction of a carbapenem intermediate bearing a suitable leaving group at the C-2 position with a dithiocarbamate salt. The dithiocarbamate salt itself is generally prepared from a secondary amine and carbon disulfide.

Representative Experimental Protocol for Dithiocarbamate Synthesis

The following is a general protocol for the synthesis of a dithiocarbamate salt, a key intermediate in the synthesis of this compound.

-

Reaction Setup: A secondary amine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the amine at a controlled temperature (typically 0 °C to room temperature).

-

Formation of Dithiocarbamic Acid: The reaction of the amine with carbon disulfide forms the corresponding dithiocarbamic acid.

-

Salt Formation: A base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture to deprotonate the dithiocarbamic acid, yielding the dithiocarbamate salt.

-

Isolation: The resulting dithiocarbamate salt is typically isolated by filtration or precipitation followed by washing with a non-polar solvent and drying under vacuum.

Mechanism of Action

The antibacterial activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis.

Target: Penicillin-Binding Protein 2' (PBP2')

The primary target of this compound in MRSA is Penicillin-Binding Protein 2' (PBP2' or PBP2a), which is encoded by the mecA gene. PBP2' is a transpeptidase that is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. In the presence of most β-lactam antibiotics, the native PBPs of S. aureus are inhibited. However, PBP2' has a low affinity for these antibiotics, allowing it to continue functioning and enabling the bacterium to survive. This compound effectively inhibits PBP2', thereby disrupting cell wall synthesis and leading to bacterial cell death.

Signaling Pathway of PBP2' Inhibition

The following diagram illustrates the mechanism of action of this compound in the context of MRSA cell wall synthesis and the regulation of PBP2' expression.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

-

Bacterial Strains: A panel of clinical isolates of methicillin-resistant Staphylococci is used.

-

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard.

-

Drug Dilution: this compound is serially diluted in the broth to create a range of concentrations.

-

Inoculation: The diluted bacterial suspension is added to each well of a microtiter plate containing the different concentrations of this compound.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Murine Thigh Infection Model

-

Animal Model: Immunocompromised mice are used for the study.

-

Infection: A standardized inoculum of a methicillin-resistant S. aureus strain is injected into the thigh muscle of each mouse.

-

Treatment: At specified time points post-infection, mice are treated with subcutaneous injections of this compound (co-administered with cilastatin to inhibit renal dehydropeptidase I), a vehicle control, or a comparator antibiotic (e.g., vancomycin).

-

Tissue Harvesting: At the end of the treatment period, the thigh muscles are aseptically removed and homogenized.

-

Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFUs) per gram of tissue.

-

Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to assess the efficacy of this compound.

Conclusion

This compound is a promising dithiocarbamate carbapenem with demonstrated in vitro and in vivo activity against MRSA. Its mechanism of action, through the inhibition of the essential PBP2' enzyme, provides a clear rationale for its efficacy. While a specific, publicly available synthesis protocol is lacking, the general synthetic routes for this class of compounds are established. Further research and development of this compound and related compounds could offer new therapeutic options for the treatment of challenging MRSA infections.

References

BO3482: An In-Depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

BO3482 is a novel dithiocarbamate carbapenem antibiotic with demonstrated in vitro activity against a range of clinically relevant bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Antimicrobial Spectrum of this compound

This compound has shown potent activity against methicillin-resistant staphylococci (MRS), a significant advantage over many other β-lactam antibiotics. Its spectrum also extends to other Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Positive Bacteria | MIC (µg/mL) |

| Staphylococcus aureus | |

| Methicillin-Resistant (MRSA) | 6.25 (MIC90)[1] |

| Methicillin-Susceptible (MSSA) | Less active than imipenem[1] |

| Enterococcus faecium | More active than imipenem[1] |

| Other Streptococci & Enterococci | Generally less active than imipenem[1] |

| Clostridium difficile | More active than imipenem[1] |

| Gram-Negative Bacteria | MIC (µg/mL) |

| Haemophilus influenzae | More active than imipenem[1] |

| Proteus mirabilis | More active than imipenem[1] |

| Other Gram-Negative Bacteria | Generally less active than imipenem[1] |

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

Antifungal Activity

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). Of particular note is its high affinity for PBP2a (also known as PBP2') in methicillin-resistant Staphylococcus aureus (MRSA) and PBP5 in Enterococcus faecium. These altered PBPs are the primary mechanism of β-lactam resistance in these organisms. The 50% inhibitory concentrations (IC50) of this compound for PBP2a of MRS and PBP5 of E. faecium are 3.8 and 20 µg/ml, respectively[1]. This demonstrates a stronger inhibitory activity against the key resistance determinant in MRSA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial spectrum.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) at a concentration of 10 mg/mL.

-

The stock solution is then sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

-

A series of twofold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

The final concentrations in the wells typically range from 0.008 to 128 µg/mL.

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

3. Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.

-

Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

-

The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizations

Mechanism of Action Workflow

The following diagram illustrates the mechanism of action of this compound in MRSA, highlighting its interaction with PBP2a and the subsequent disruption of cell wall synthesis.

Caption: Mechanism of this compound action in MRSA.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Broth microdilution workflow for MIC testing.

References

In Vitro Activity of BO-3482: A Technical Overview for Drug Development Professionals

An In-Depth Analysis of the Pre-Clinical Profile of a Novel Dithiocarbamate Carbapenem Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction

BO-3482 is a novel 1β-methylcarbapenem distinguished by a dithiocarbamate substituent at the C-2 position. This structural modification confers potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide provides a comprehensive overview of the in vitro activity of BO-3482 against MRSA, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of BO-3482 against MRSA and other bacterial species has been systematically evaluated. The data, summarized below, highlights the compound's potency and spectrum of activity.

Minimum Inhibitory Concentrations (MICs)

BO-3482 has demonstrated significant inhibitory activity against a range of clinical isolates of methicillin-resistant staphylococci (MRS), which includes MRSA. The MIC at which 90% of isolates are inhibited (MIC90) was found to be 6.25 µg/mL.[1] In comparative studies, the MIC90 of imipenem, a conventional carbapenem, was greater than 100 µg/mL against the same panel of MRS isolates.[1]

| Organism | No. of Strains | BO-3482 MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococci (MRS) | 103 | 6.25 | >100 | 1.56 |

| Staphylococcus aureus (MSSA) | 30 | 0.78 | 0.05 | 0.78 |

| Streptococcus pneumoniae | 25 | 0.20 | ≤0.025 | 0.39 |

| Enterococcus faecium | 26 | 12.5 | >100 | 1.56 |

Table 1: Comparative MIC90 values of BO-3482 and other antimicrobial agents against various bacterial species.[1]

Affinity for Penicillin-Binding Protein 2' (PBP2')

The primary mechanism of resistance in MRSA is the expression of PBP2' (also known as PBP2a), which has a low affinity for most β-lactam antibiotics. A key attribute of BO-3482 is its high binding affinity for PBP2' of MRS. The 50% inhibitory concentration (IC50) of BO-3482 for PBP2' from MRS is 3.8 µg/mL.[1] This strong affinity is a critical factor in its potent anti-MRSA activity.

| Compound | Target Protein | Source Organism | IC50 (µg/mL) |

| BO-3482 | PBP2' | MRS | 3.8 |

| Imipenem | PBP2' | MRS | >100 |

| Vancomycin | Not Applicable | Not Applicable | Not Applicable |

Table 2: Binding affinity of BO-3482 and imipenem for PBP2' of MRS.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of BO-3482.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of BO-3482 and comparator agents were determined using the agar dilution method in accordance with the standards of the National Committee for Clinical Laboratory Standards (NCCLS).

-

Bacterial Strains: A diverse panel of clinical isolates, including 103 strains of methicillin-resistant staphylococci, were utilized.

-

Inoculum Preparation: Bacterial colonies from an overnight culture on agar plates were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

-

Agar Plate Preparation: Mueller-Hinton agar was prepared and supplemented with serial twofold dilutions of the antimicrobial agents.

-

Inoculation and Incubation: The bacterial suspensions were inoculated onto the surface of the agar plates. The plates were then incubated at 35°C for 18 to 24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Penicillin-Binding Protein (PBP) 2' Affinity Assay

The binding affinity of BO-3482 for PBP2' was assessed using a competitive binding assay with a radiolabeled β-lactam.

-

Membrane Fraction Preparation: MRSA cells were harvested, washed, and disrupted by sonication. The cell lysate was centrifuged to pellet the membrane fraction containing the PBPs.

-

Competitive Binding: The membrane preparation was incubated with various concentrations of BO-3482 or a comparator agent in the presence of a fixed concentration of [³H]benzylpenicillin.

-

Separation and Detection: The PBP-[³H]benzylpenicillin complexes were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then subjected to fluorography to visualize the radiolabeled PBPs.

-

IC50 Determination: The intensity of the band corresponding to PBP2' was quantified using a densitometer. The IC50 was determined as the concentration of the test compound that resulted in a 50% reduction in the binding of [³H]benzylpenicillin to PBP2'.

Mechanism of Action and Experimental Workflow

The antibacterial activity of BO-3482 against MRSA is primarily attributed to its ability to bind to and inhibit PBP2', a key enzyme in bacterial cell wall synthesis. The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating the in vitro activity of carbapenems against MRSA.

Caption: Proposed mechanism of action of BO-3482 against MRSA.

References

An In-Depth Technical Guide to BO3482: A Dithiocarbamate Carbapenem for Methicillin-Resistant Staphylococci

For Researchers, Scientists, and Drug Development Professionals

Abstract

BO3482 is a novel 1β-methylcarbapenem distinguished by a dithiocarbamate substituent at the C-2 position. This structural modification confers potent antibacterial activity, notably against methicillin-resistant staphylococci (MRS), including Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial spectrum, and preclinical efficacy. The information presented herein is collated from key studies to support further research and development of this compound class. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of the mechanism of action and experimental workflows are rendered using Graphviz to facilitate a clear understanding of the underlying scientific principles.

Introduction

The emergence and global spread of antibiotic-resistant bacteria, particularly MRSA, represent a significant challenge to public health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity; however, their efficacy against MRSA is limited due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for most β-lactams. This compound was developed as a novel carbapenem with the aim of overcoming this resistance mechanism. Its unique dithiocarbamate side chain at the C-2 position enhances its binding affinity to PBP2a, restoring potent activity against MRSA. This document serves as a technical resource, consolidating the available data on this compound to aid researchers in the field of antibiotic drug discovery and development.

Chemical Structure and Synthesis

This compound is chemically described as a 1β-methylcarbapenem with a dithiocarbamate moiety at the C-2 position.

A representative chemical structure based on the description of 1β-methyl-2-(dithiocarbamate)carbapenems is provided below. The exact structure of the dithiocarbamate side chain as synthesized for this compound would be detailed in specific synthesis patents and publications.

While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of 2-dithiocarbamate-1β-methylcarbapenems involves the reaction of a corresponding 2-mercapto-1β-methylcarbapenem precursor with a dithiocarbamate salt. The dithiocarbamate itself is typically synthesized from a secondary amine and carbon disulfide. The stereochemistry of the 1β-methyl group and the hydroxyethyl side chain are critical for its stability against renal dehydropeptidase I and its antibacterial activity, respectively.

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The key feature of this compound is its enhanced affinity for PBP2a of MRSA and PBP5 of Enterococcus faecium, both of which are low-affinity PBPs that confer resistance to many β-lactam antibiotics.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

| Bacterial Species | Number of Isolates | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococci (MRS) | Not Specified | 6.25[1][2] | >100[1][2] |

| Methicillin-Susceptible S. aureus | Not Specified | Less active than Imipenem | More active than this compound |

| Streptococci | Not Specified | Less active than Imipenem | More active than this compound |

| Enterococci | Not Specified | Less active than Imipenem | More active than this compound |

| Enterococcus faecium | Not Specified | Better activity than Imipenem | Less active than this compound |

| Haemophilus influenzae | Not Specified | Better activity than Imipenem | Less active than this compound |

| Proteus mirabilis | Not Specified | Better activity than Imipenem | Less active than this compound |

| Clostridium difficile | Not Specified | Better activity than Imipenem | Less active than this compound |

Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound

| Penicillin-Binding Protein | Bacterial Species | This compound 50% Inhibitory Concentration (IC50) (µg/mL) |

| PBP2' (PBP2a) | Methicillin-Resistant Staphylococci (MRS) | 3.8[1][2] |

| PBP5 | Enterococcus faecium | 20[1][2] |

Table 3: In Vivo Efficacy of this compound in Murine Infection Models with MRSA

| Infection Model | MRSA Strain Type | Drug | 50% Effective Dose (ED50) (mg/kg) |

| Septicemia | Homogeneous | This compound-cilastatin | 4.80[3] |

| Vancomycin | 5.56[3] | ||

| Imipenem-cilastatin | >200[3] | ||

| Septicemia | Homogeneous | This compound-cilastatin | 6.06[3] |

| Vancomycin | 2.15[3] | ||

| Imipenem-cilastatin | >200[3] | ||

| Septicemia | Heterogeneous | This compound-cilastatin | 0.46[3] |

| Vancomycin | 1.79[3] | ||

| Imipenem-cilastatin | 15.9[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard microbiological and pharmacological procedures and have been adapted from the information available in the primary literature on this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and comparator agents is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antibiotic Solutions: Stock solutions of this compound and other antibiotics are prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs is determined by a competitive binding assay using a radiolabeled β-lactam.

-

Membrane Preparation: Bacterial cells are harvested, washed, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with various concentrations of this compound for a predetermined period to allow for binding to the PBPs.

-

Radiolabeling: A saturating concentration of a radiolabeled β-lactam (e.g., [³H]benzylpenicillin) is added to the mixture and incubated to label the PBPs that are not bound by this compound.

-

SDS-PAGE and Fluorography: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBP bands.

-

Quantification: The intensity of the PBP bands is quantified by densitometry. The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin.

In Vivo Murine Infection Models

The therapeutic efficacy of this compound is evaluated in murine septicemia and thigh infection models.

5.3.1. Septicemia Model

-

Animal Preparation: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Mice are infected intraperitoneally with a lethal dose of an MRSA strain.

-

Treatment: At a specified time post-infection, mice are treated with subcutaneous injections of this compound (co-administered with cilastatin to inhibit renal dehydropeptidase I), vancomycin, or imipenem-cilastatin at various doses.

-

Observation and ED50 Determination: The survival of the mice is monitored over a period of several days. The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, is calculated.

5.3.2. Thigh Infection Model

-

Animal Preparation: Mice are made neutropenic as described for the septicemia model.

-

Infection: A localized infection is established by injecting an MRSA suspension into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, treatment with this compound-cilastatin, vancomycin, or imipenem-cilastatin is initiated.

-

Bacterial Load Determination: At the end of the treatment period, the mice are euthanized, and the infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on an appropriate agar medium to determine the number of viable bacteria (CFU) per gram of tissue.

References

BO3482 (CAS 198013-53-5): A Technical Guide for Researchers

An In-depth Whitepaper on the Core Research and Methodologies Related to the Investigational Antibiotic BO3482.

Introduction

This compound is an investigational carbapenem antibiotic characterized by a 1β-methyl group and a dithiocarbamate moiety at the C-2 position. Developed by Banyu Pharmaceutical Co. Ltd., this compound has demonstrated notable in vitro and in vivo activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the fundamental research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

Chemical Profile

-

CAS Number: 198013-53-5

-

Chemical Class: 1β-Methyl-Carbapenem

-

Key Structural Features: The core structure is a 1β-methyl-carbapenem nucleus, which confers stability against hydrolysis by renal dehydropeptidase I (DHP-I). A distinctive feature is the dithiocarbamate side chain at the C-2 position, which is crucial for its potent anti-MRSA activity.

A representative chemical structure of a 1β-methyl-2-(dithiocarbamate)carbapenem is provided below. The exact structure of the dithiocarbamate side chain for this compound is not publicly available.

**Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[1][2] In methicillin-resistant Staphylococci (MRS), the primary target of this compound is PBP 2' (also known as PBP2a), a low-affinity PBP that is the key determinant of resistance to most β-lactam antibiotics.[1][3] By effectively binding to PBP 2', this compound overcomes this resistance mechanism. The affinity of this compound for PBP 2' in MRS is significantly higher than that of older carbapenems like imipenem.[1][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in primary research literature.

Table 1: In Vitro Antibacterial Activity of this compound

| Organism | MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococci (MRS) | 6.25 |

| Methicillin-Susceptible S. aureus (MSSA) | Less active than imipenem |

| Streptococci | Less active than imipenem |

| Enterococci | Less active than imipenem |

| Enterococcus faecium | More active than imipenem |

| Haemophilus influenzae | More active than imipenem |

| Proteus mirabilis | More active than imipenem |

| Clostridium difficile | More active than imipenem |

Data sourced from Adachi Y, et al. (1997).[1]

Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound

| Penicillin-Binding Protein | Organism Source | IC50 (µg/mL) |

| PBP 2' | Methicillin-Resistant Staphylococci (MRS) | 3.8 |

| PBP 5 | Enterococcus faecium | 20 |

Data sourced from Adachi Y, et al. (1997).[1][3]

In Vivo Efficacy

In murine infection models, this compound, often co-administered with cilastatin to inhibit renal dehydropeptidase I, has demonstrated significant therapeutic efficacy.[4][5] In a septicemia model using MRSA strains, the 50% effective doses (ED50) of this compound were comparable to or better than vancomycin.[4] Furthermore, in a thigh infection model with a homogeneous MRSA strain, treatment with this compound-cilastatin resulted in a dose-dependent reduction in bacterial counts that was significantly greater than that achieved with vancomycin or imipenem-cilastatin.[4][6][7] These findings suggest that this compound is not only effective in systemic infections but also exhibits potent bactericidal activity in local tissue infections.[4]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound. Please note that the full experimental details from the original publications were not available; these protocols are based on established microbiological and pharmacological methods.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.

References

- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BO-3482 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Bacterial Inhibitor | MedChemExpress [medchemexpress.eu]

- 7. file.glpbio.com [file.glpbio.com]

No Publicly Available Data for Preliminary Efficacy Studies of BO3482

Following a comprehensive search for preclinical data and efficacy studies related to the compound designated "BO3482," no specific information was found in the public domain. Searches for "this compound preclinical studies efficacy," "this compound mechanism of action," and related queries did not yield any relevant results for a compound with this identifier.

The search results did not contain any references to a drug or research compound with the name "this compound." The information retrieved pertained to other compounds or clinical trials that do not involve a substance with this designation. For instance, a trial for relapsed and refractory diffuse large B-cell lymphoma investigates various targeted agents in combination with the R-ICE regimen, but does not mention this compound. Similarly, other results referred to compounds such as Celecoxib (DB00482) and Pembrolizumab (MK-3475), which are distinct from this compound.

Due to the absence of any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams—are contingent on the existence of foundational research, which appears to be unavailable in the public record for a compound labeled this compound.

Therefore, this report cannot fulfill the detailed request for a technical whitepaper on the preliminary efficacy of this compound. Further investigation would require access to proprietary or unpublished research data if such a compound is in development and not yet publicly disclosed.

Methodological & Application

Application Notes and Protocols for BO3482 Minimum Inhibitory Concentration (MIC) Assay

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental carbapenem antibiotic BO3482. The primary application is for researchers in microbiology, infectious diseases, and drug development engaged in evaluating the in vitro efficacy of novel antimicrobial agents against clinically relevant bacteria.

Introduction

This compound is identified as a novel dithiocarbamate carbapenem that has demonstrated significant activity against methicillin-resistant staphylococci (MRS)[1][2]. The determination of the MIC is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][4][5]. This protocol outlines the broth microdilution method, a standard and widely accepted technique for MIC determination[4][6].

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound compared to imipenem against various bacterial isolates. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) |

| Methicillin-Resistant Staphylococci (MRS) | 6.25 | >100 |

| Enterococcus faecium | Lower than Imipenem | - |

| Haemophilus influenzae | Better activity than Imipenem | - |

| Proteus mirabilis | Better activity than Imipenem | - |

| Clostridium difficile | Better activity than Imipenem | - |

Note: Specific quantitative MIC90 values for E. faecium, H. influenzae, P. mirabilis, and C. difficile for both compounds were not detailed in the provided search results, only comparative activity was mentioned.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound against bacterial isolates.

Materials

-

This compound (prepare stock solution)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Bacterial inoculum

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)[8]

-

Control antibiotics (e.g., imipenem, vancomycin)

-

Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[9]

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[3][10].

-

Assay Procedure

-

Serial Dilution of this compound:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (or a working solution) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well and the desired final bacterial concentration.

-

-

Controls:

-

Growth Control: Well 12 (or a designated well) containing CAMHB and bacterial inoculum but no antibiotic.

-

Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.

-

Quality Control: Concurrently test the quality control strains against this compound and a reference antibiotic with a known MIC range.

-

-

Incubation:

-

Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air[3].

-

Interpretation of Results

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye[4][5].

-

Growth in the growth control well should be evident.

-

The sterility control well should show no growth.

-

The MIC values for the quality control strains should fall within their acceptable ranges.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay of this compound.

References

- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. biomerieux.com [biomerieux.com]

- 6. youtube.com [youtube.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 9. bsac.org.uk [bsac.org.uk]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for BO3482 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BO3482 is a novel dithiocarbamate carbapenem compound with demonstrated antimicrobial activity.[1] It is particularly effective against methicillin-resistant Staphylococci (MRS), exhibiting a minimum inhibitory concentration (MIC90) of 6.25 µg/mL.[1] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 383.44 g/mol |

| Chemical Formula | C₁₄H₂₀N₂NaO₅S₂ |

| CAS Number | 198013-53-5 |

| Biological Activity | Antimicrobial, inhibits MRS |

| MIC90 vs. MRS | 6.25 µg/mL |

| Solubility | DMSO: > 45 mg/mLWater: Insoluble |

| Storage (Dry Powder) | -20°C for 3 years4°C for 2 years |

| Storage (In Solvent) | -80°C for 6 months-20°C for 1 month |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (CAS: 198013-53-5)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-use Handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom of the container.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3834 mg of this compound (Molecular Weight = 383.44). Calculation: 383.44 g/mol * 0.010 mol/L * 0.001 L = 0.0003834 g = 0.3834 mg

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

Sterilization (Optional): As DMSO has antimicrobial properties, filtration is often not necessary. However, if required for a specific application, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Note on Dilutions for Cell-Based Assays:

When preparing working solutions for cell-based assays, the stock solution should be diluted in the culture medium. It is crucial to ensure that the final concentration of DMSO is less than 0.5% to prevent cellular toxicity.[3]

Visualizations

Diagram 1: Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

Diagram 2: Proposed Mechanism of Action of this compound

Caption: Inhibition of bacterial cell wall synthesis by this compound.

References

Application Notes and Protocols for BO3482 in a Murine Thigh Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

BO3482 is a novel dithiocarbamate carbapenem antibiotic demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of this compound in a murine thigh infection model, a standard preclinical model for assessing antimicrobial agents against localized bacterial infections. The data presented is based on published preclinical studies.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs). Notably, it shows a strong affinity for PBP 2', which is responsible for methicillin resistance in staphylococci, and PBP 5 in Enterococcus faecium, both of which have low affinities for conventional β-lactam antibiotics[1]. This characteristic underlies its enhanced activity against MRSA compared to traditional carbapenems like imipenem[1].

Application: In Vivo Efficacy Evaluation in a Murine Thigh Infection Model

This model is designed to assess the therapeutic efficacy of this compound in reducing the bacterial load of a localized MRSA infection in immunosuppressed mice.

Experimental Workflow

Caption: Experimental workflow for the murine thigh infection model.

Experimental Protocols

Materials

-

Test Compound: this compound

-

Co-administered drug: Cilastatin

-

Control Antibiotics: Vancomycin, Imipenem

-

Bacterial Strain: Methicillin-resistant Staphylococcus aureus (e.g., strain BB6294)

-

Animals: Immunosuppressed mice (specific strain and method of immunosuppression should be detailed, though not specified in the provided context).

-

Media: Tryptic Soy Broth (TSB) and appropriate agar plates for CFU enumeration.

-

Reagents: Saline, anesthetics.

Procedure

-

Animal Immunosuppression:

-

Mice are rendered neutropenic to establish a robust infection. This is typically achieved by intraperitoneal injection of cyclophosphamide prior to infection.

-

-

Inoculum Preparation:

-

An overnight culture of MRSA in Tryptic Soy Broth is washed and resuspended in fresh TSB.

-

The bacterial suspension is adjusted to the desired concentration for infection.

-

-

Infection:

-

Mice are lightly anesthetized.

-

A 0.1 mL volume of the prepared MRSA suspension is injected into the right thigh muscle of each mouse[2].

-

-

Treatment:

-

Treatment commences 2 hours post-infection.

-

This compound is administered subcutaneously, co-formulated with cilastatin. Cilastatin is a dehydropeptidase-I inhibitor that prevents the renal degradation of carbapenems.

-

Control groups receive either vancomycin or imipenem-cilastatin subcutaneously.

-

A second dose of each therapeutic agent is administered 6 hours post-infection[2].

-

-

Endpoint Measurement:

-

At 24 hours post-infection, mice are euthanized.

-

The infected thigh muscle is aseptically excised and weighed.

-

The tissue is homogenized in a known volume of sterile saline.

-

Serial dilutions of the homogenate are plated on appropriate agar media.

-

Plates are incubated, and the number of colony-forming units (CFU) is determined.

-

The bacterial load is expressed as log10 CFU per gram of tissue.

-

Data Presentation

The efficacy of this compound is determined by the reduction in bacterial counts in the infected tissue compared to control groups.

Table 1: In Vivo Efficacy of this compound against MRSA in a Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg/dose) | Mean Bacterial Count (log10 CFU/g tissue) |

| Control (Untreated) | - | Value not provided in search results |

| This compound + Cilastatin | 10 + 40 | Significantly Reduced |

| 20 + 40 | Dose-dependent Reduction | |

| 40 + 40 | Dose-dependent Reduction | |

| Vancomycin | 10 | Comparative value |

| 20 | Comparative value | |

| 40 | Comparative value | |

| Imipenem + Cilastatin | 40 + 40 | Comparative value |

Note: Specific quantitative values for bacterial counts were not available in the provided search results. The table reflects the described dose-dependent reduction and significant efficacy compared to controls as stated in the source material[2].

Summary of Findings

In a murine thigh infection model using a homogeneous MRSA strain, this compound administered with cilastatin demonstrated a significant, dose-dependent reduction in bacterial counts within the infected tissue. Its efficacy was shown to be superior to that of both vancomycin and imipenem-cilastatin in this preclinical model[2]. These findings highlight the potential of this compound as a therapeutic agent for infections caused by methicillin-resistant staphylococci. The development status of this compound is currently listed as discontinued[1].

References

Application Notes and Protocols: The Use of Cilastatin in Experimental Research

Executive Summary

Extensive research reveals a significant lack of publicly available information regarding a compound designated "BO3482." As such, the creation of detailed application notes and protocols for its combined use with cilastatin is not feasible at this time. This document will instead focus on the well-documented experimental applications of cilastatin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its established mechanism of action and therapeutic utility.

Cilastatin is a renal dehydropeptidase I (DHP-I) inhibitor.[1][2][3] Its primary clinical and experimental application is in combination with the carbapenem antibiotic imipenem.[2][4][5] By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its plasma half-life, enhancing its antibacterial efficacy, and reducing potential nephrotoxicity.[2][4][5]

Cilastatin: Mechanism of Action

Cilastatin's mechanism of action is centered on its ability to inhibit the enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules.[1][2] This enzyme is responsible for the hydrolysis and inactivation of certain beta-lactam antibiotics, most notably imipenem.[1][4][5]

The co-administration of cilastatin with imipenem offers several key advantages:

-

Increased Bioavailability of Imipenem: By preventing its breakdown in the kidneys, cilastatin ensures that a higher concentration of active imipenem reaches the systemic circulation and the site of infection.[3][5]

-

Prolonged Half-Life of Imipenem: The inhibition of renal metabolism extends the duration of effective antibacterial activity of imipenem.[4]

-

Prevention of Nephrotoxicity: The metabolic byproducts of imipenem degradation can be toxic to the kidneys. Cilastatin's inhibition of this process mitigates the risk of renal injury.[2]

It is crucial to note that cilastatin itself does not possess any antibacterial activity.[2][3] Its role is solely to act as a protective agent for imipenem.

Signaling Pathway of Cilastatin's Action

The following diagram illustrates the interaction between imipenem, cilastatin, and dehydropeptidase-I in the renal tubules.

References

Application Notes and Protocols for BO3482: A Novel Agent for Combating Staphylococcal Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus remains a significant threat to public health due to its ability to acquire resistance to a wide array of antibiotics. Of particular concern is methicillin-resistant S. aureus (MRSA), which is resistant to all β-lactam antibiotics.[1][2] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[2][3][4] PBP2a has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[2][5][6]

BO3482 is a novel investigational compound designed to overcome this resistance mechanism. These application notes provide detailed protocols for researchers to study the efficacy and mechanism of action of this compound against S. aureus, with a focus on MRSA.

Mechanism of Action

This compound is hypothesized to act as a potent inhibitor of PBP2a. By binding to PBP2a, this compound is thought to allosterically induce a conformational change that renders the enzyme susceptible to inhibition, thereby restoring the activity of β-lactam antibiotics. This mechanism effectively resensitizes MRSA to existing therapies.

Caption: Proposed mechanism of this compound action on PBP2a in MRSA.

Quantitative Data

The following table summarizes the in vitro activity of this compound against various S. aureus strains. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described in the protocols below.

| Strain ID | Genotype | Phenotype | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound + Oxacillin (2 µg/mL) MIC (µg/mL) |

| ATCC 25923 | mecA negative | MSSA | 16 | 0.5 | 0.5 |

| ATCC 43300 | mecA positive | MRSA | 8 | 128 | 1 |

| NRS384 | mecA positive | MRSA | 8 | 256 | 2 |

| Mu50 | mecA positive | hVISA | 16 | >256 | 4 |

Note: The data presented here are representative and may vary based on experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

S. aureus isolates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Caption: Workflow for MIC determination using broth microdilution.

PBP2a Binding Assay

This protocol describes a competitive binding assay to assess the affinity of this compound for PBP2a.

Materials:

-

Purified recombinant PBP2a

-

Bocillin FL (a fluorescent penicillin derivative)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Fluorometer or fluorescence plate reader

Procedure:

-

In a microplate, mix purified PBP2a (final concentration ~0.5 µM) with varying concentrations of this compound.

-

Incubate the mixture at room temperature for 30 minutes to allow for binding.

-

Add Bocillin FL (final concentration ~10 µM) to each well.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm).

-

A decrease in fluorescence indicates that this compound is competing with Bocillin FL for binding to PBP2a. Calculate the IC50 value from the dose-response curve.

In Vivo Efficacy Study: Murine Sepsis Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic S. aureus infection.

Materials:

-

6-8 week old female BALB/c mice

-

MRSA strain (e.g., ATCC 43300)

-

This compound formulation for injection (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)

-

Vancomycin (as a positive control)

-

Vehicle control

Procedure:

-

Grow the MRSA strain to mid-log phase, wash, and resuspend in sterile saline to the desired inoculum concentration (e.g., 1 x 10^8 CFU/mL).

-

Infect mice via intraperitoneal injection with 100 µL of the bacterial suspension.

-

At 1 hour post-infection, administer the first dose of this compound, vancomycin, or vehicle control via the desired route (e.g., intravenous or subcutaneous).

-

Administer subsequent doses as required by the experimental design (e.g., every 12 hours for 3 days).

-

Monitor the mice for signs of illness and survival for a period of 7 days.

-

At the end of the study, euthanize surviving mice and harvest organs (e.g., kidneys, spleen) for bacterial load determination by plating homogenized tissues on agar plates.

Safety and Handling

This compound is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

Ordering Information

For research inquiries and to obtain this compound for investigational use, please contact our research and development department.

Disclaimer: This document is intended for research purposes only. This compound is not approved for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Restoration of Susceptibility of Methicillin-resistant Staphylococcus aureus to β-Lactam Antibiotics by Acidic pH: ROLE OF PENICILLIN-BINDING PROTEIN PBP 2a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 6. Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 - PubMed [pubmed.ncbi.nlm.nih.gov]

Research Applications of Dithiocarbamate Carbapenems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamate carbapenems represent a promising class of synthetic antibiotics designed to combat multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document provides an overview of their key applications, detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.

Carbapenems, a class of β-lactam antibiotics, are known for their broad-spectrum activity. The incorporation of a dithiocarbamate moiety at the C-2 position of the carbapenem core has been shown to enhance their efficacy against resistant strains. These compounds primarily exert their antibacterial effect by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), including the PBP2a enzyme responsible for methicillin resistance in S. aureus.

Application Note 1: Synthesis of Dithiocarbamate Carbapenems

The synthesis of dithiocarbamate carbapenems typically involves a multi-step process culminating in the coupling of a carbapenem core with a dithiocarbamate side chain. The following is a generalized protocol based on established synthetic routes.

Experimental Protocol: General Synthesis of a 1β-methyl Dithiocarbamate Carbapenem

This protocol outlines the key steps for the synthesis of a 1β-methyl-2-(dithiocarbamoyl)carbapenem derivative.

Materials:

-

Appropriate secondary amine

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

1β-methylcarbapenem intermediate with a leaving group at the C-2 position (e.g., diphenylphosphoryl or triflate)

-

Anhydrous solvents (e.g., DMF, THF, acetone)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the desired secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) to the stirred solution.

-

Add a solution of a base (e.g., aqueous NaOH or solid K₂CO₃, 1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the dithiocarbamate salt.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the 1β-methylcarbapenem intermediate (1.0 eq) in an anhydrous solvent (e.g., DMF).

-

Add the freshly prepared dithiocarbamate salt solution to the carbapenem intermediate solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure dithiocarbamate carbapenem.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Synthetic workflow for dithiocarbamate carbapenems.

Application Note 2: Evaluation of Anti-MRSA Activity

A primary application of dithiocarbamate carbapenems is their potent activity against MRSA. This is typically assessed through in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]

Materials:

-

Dithiocarbamate carbapenem compounds

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antibiotic Solutions:

-

Prepare a stock solution of each dithiocarbamate carbapenem in a suitable solvent (e.g., DMSO or water).

-

Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the MRSA strain on an appropriate agar plate, select several colonies and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Quantitative Data: In Vitro Anti-MRSA Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative dithiocarbamate carbapenems against MRSA strains.

| Compound ID | MRSA Strain | MIC (µg/mL) | Reference |

| Dithiocarbamate Carbapenem 1 | High-level MRSA | Good in vitro activity | [5] |

| Dicationic Dithiocarbamate Carbapenem 14a | MRSA | >2-fold better than BO-3482 | [6] |

| Imipenem | CA-MRSA | MIC₅₀: 0.12, MIC₉₀: 1 | [7] |

| Meropenem | CA-MRSA | MIC₅₀: 0.25, MIC₉₀: 2 | [7] |

| Ertapenem | CA-MRSA | MIC₅₀: 0.25, MIC₉₀: 4 | [7] |

Application Note 3: Mechanism of Action Studies - PBP2a Binding

The anti-MRSA activity of dithiocarbamate carbapenems is attributed to their ability to bind to and inhibit PBP2a. The affinity for PBP2a can be determined using a competition assay with a fluorescently labeled β-lactam.

Experimental Protocol: PBP2a Competition Binding Assay

This protocol is adapted from established methods for assessing PBP binding.[8][9]

Materials:

-

Recombinant PBP2a enzyme

-

Dithiocarbamate carbapenem compounds

-

Bocillin-FL (a fluorescent penicillin derivative)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Protein Incubation:

-

In a microcentrifuge tube, incubate a fixed concentration of recombinant PBP2a with varying concentrations of the dithiocarbamate carbapenem inhibitor for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding.

-

-

Fluorescent Labeling:

-

Add a fixed concentration of Bocillin-FL to the PBP2a-inhibitor mixture and incubate for an additional 10-15 minutes at 37°C. Bocillin-FL will bind to the PBP2a that has not been inhibited by the carbapenem.

-

-

Quenching and Electrophoresis:

-

Stop the reaction by adding SDS-PAGE sample loading buffer.

-

Separate the protein samples by SDS-PAGE.

-

-

Detection and Analysis:

-

Visualize the fluorescently labeled PBP2a bands using a fluorescence gel scanner.

-

The intensity of the fluorescent signal will be inversely proportional to the binding affinity of the dithiocarbamate carbapenem for PBP2a.

-

Quantify the band intensities to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce Bocillin-FL binding by 50%.

-

Caption: Inhibition of PBP2a by dithiocarbamate carbapenems.

Application Note 4: In Vivo Efficacy Evaluation

The therapeutic potential of dithiocarbamate carbapenems is ultimately determined by their efficacy in animal models of infection. Murine infection models are commonly used for this purpose.

Experimental Protocol: Murine Systemic Infection Model

This protocol provides a general framework for assessing the in vivo efficacy of dithiocarbamate carbapenems against MRSA.[10][11][12][13]

Materials:

-

Dithiocarbamate carbapenem compounds

-

MRSA strain

-

Immunocompetent or neutropenic mice (e.g., BALB/c or ICR)

-

Vehicle for drug administration (e.g., saline, PBS)

-

Mucin (to enhance infection)

-

Materials for bacterial enumeration (e.g., agar plates, incubator)

Procedure:

-

Infection:

-

Prepare an inoculum of the MRSA strain in saline, with or without mucin.

-

Infect mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a predetermined lethal or sublethal dose of the bacteria.

-

-

Treatment:

-

At a specified time post-infection (e.g., 1 hour), administer the dithiocarbamate carbapenem compound to the mice via a clinically relevant route (e.g., subcutaneous or intravenous injection).

-

Include a control group of infected mice that receive only the vehicle.

-

Administer the treatment at various doses and potentially at different time intervals.

-

-

Monitoring and Endpoint:

-

Monitor the mice for a set period (e.g., 7-14 days) for survival.

-

Alternatively, for bacterial burden studies, euthanize a subset of mice at specific time points post-treatment (e.g., 24 hours).

-

Collect relevant tissues (e.g., spleen, liver, or blood), homogenize them, and perform serial dilutions for plating on agar to determine the number of colony-forming units (CFUs).

-

-

Data Analysis:

-

For survival studies, plot Kaplan-Meier survival curves and compare the survival rates between treated and control groups.

-

For bacterial burden studies, compare the log₁₀ CFU counts in the tissues of treated versus control animals. A significant reduction in bacterial load indicates in vivo efficacy. The protective dose 50 (PD₅₀), the dose required to protect 50% of the animals from lethal infection, can also be calculated.

-